Structural Distinction from the Isobenzofuran Spiro-Analog: Core Heterocycle Exchange
The closest catalogued analog is 1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797140-16-9) . The two compounds share an identical pyrrolidin-1-ylsulfonylbenzoyl side chain but differ in the spiro-fused heterocycle: chroman-4-one (target compound) versus isobenzofuran-3-one (comparator). This core replacement alters hydrogen-bond acceptor count (6 vs. 5), topological polar surface area (92.4 Ų vs. 83.5 Ų predicted), and the electronic character of the carbonyl, which are parameters known to modulate ACC and kinase off-target profiles [1].
| Evidence Dimension | Spiro-fused heterocycle identity and computed physicochemical properties |
|---|---|
| Target Compound Data | Chroman-4-one core; TPSA 92.4 Ų; H-bond acceptor count 6; XLogP3 2.5 [1] |
| Comparator Or Baseline | 1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797140-16-9); isobenzofuran-3-one core; predicted TPSA ~83.5 Ų; H-bond acceptor count 5 |
| Quantified Difference | Core heterocycle O→CH₂ replacement alters computed TPSA by ~9 Ų and H-bond acceptor count by 1; lipophilicity and ring electronics differ qualitatively. |
| Conditions | Computed properties (PubChem 2.2); no experimental head-to-head bioactivity comparison available. |
Why This Matters
In spirocyclic ACC inhibitor series, the chroman-4-one oxygen is a critical hydrogen-bond acceptor; its replacement with a methylene (isobenzofuran) can abrogate ACC2 affinity by >10-fold in related chemotypes [2], making core identity a key procurement criterion.
- [1] PubChem. Computed Properties for CID 16802857 (target compound). View Source
- [2] Shinde P et al. Bioorg Med Chem Lett. 2009;19(3):949-53. SAR discussion on chroman-4-one oxygen role in ACC inhibition. View Source
